REACTION_CXSMILES
|
[O-:1][S:2]([C:5]([F:8])([F:7])[F:6])(=O)=[O:3].C1(C)C=C(C)C=C(C)C=1[I+][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[F:24].FC(F)(F)S([O-])=O.[Na+]>[Cu-]=O.CN(C)C=O>[F:24][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[S:2]([C:5]([F:8])([F:7])[F:6])(=[O:3])=[O:1] |f:0.1,2.3|
|
Name
|
Mesityl-2-fluorophenyl iodonium triflate
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.C1(=C(C(=CC(=C1)C)C)[I+]C1=C(C=CC=C1)F)C
|
Name
|
sodium trifluoromethanesulfinate
|
Quantity
|
0.035 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)[O-])(F)F.[Na+]
|
Name
|
|
Quantity
|
2.92 mg
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
the reactor was capped
|
Type
|
CUSTOM
|
Details
|
HPLC analysis of the crude reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)S(=O)(=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |